1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone
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Overview
Description
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone is a complex organic compound with a unique structure that includes amino, methylphenyl, and phenylsulphonyl groups attached to an anthraquinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone typically involves multi-step organic reactions. The process begins with the preparation of the anthraquinone core, followed by the introduction of the amino, methylphenyl, and phenylsulphonyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the anthraquinone core.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biological probe or marker.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-((4-methylphenyl)amino)-2-(phenylsulphonyl)anthraquinone derivatives: Compounds with similar structures but different functional groups.
Anthraquinone derivatives: Compounds with the anthraquinone core but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
5268-51-9 |
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Molecular Formula |
C27H20N2O4S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-amino-2-(benzenesulfonyl)-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H20N2O4S/c1-16-11-13-17(14-12-16)29-21-15-22(34(32,33)18-7-3-2-4-8-18)25(28)24-23(21)26(30)19-9-5-6-10-20(19)27(24)31/h2-15,29H,28H2,1H3 |
InChI Key |
HGEORFVMRAZOSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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